2-[1-(trifluoromethyl)cyclobutyl]acetonitrile
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Overview
Description
The compound 2-[1-(trifluoromethyl)cyclobutyl]acetonitrile . It is primarily used to treat obsessive-compulsive disorder (OCD) and major depressive disorder (MDD).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluvoxamine involves multiple steps, starting from the appropriate aromatic precursors. The key steps include:
Formation of the aromatic ring: The initial step involves the formation of the aromatic ring structure through a series of reactions, including Friedel-Crafts acylation.
Introduction of functional groups: The nitrile group (CC#N) and fluorine atoms (F) are introduced through specific reactions, such as nucleophilic substitution and electrophilic aromatic substitution.
Final assembly: The final step involves the coupling of the aromatic ring with the functional groups to form the desired compound.
Industrial Production Methods
Industrial production of fluvoxamine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch reactors: Large batch reactors are used to carry out the synthesis steps under controlled conditions.
Purification: The crude product is purified using techniques such as recrystallization and chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Fluvoxamine undergoes various chemical reactions, including:
Oxidation: Fluvoxamine can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert fluvoxamine to its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce or replace functional groups on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.
Major Products Formed
The major products formed from these reactions include various derivatives of fluvoxamine with modified functional groups, which can have different pharmacological properties .
Scientific Research Applications
Fluvoxamine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of SSRIs on chemical reactions and molecular interactions.
Biology: Investigated for its effects on neurotransmitter systems and its potential role in neuroprotection.
Medicine: Extensively studied for its therapeutic effects in treating psychiatric disorders such as OCD and MDD.
Industry: Used in the pharmaceutical industry for the development of new antidepressant and anxiolytic medications.
Mechanism of Action
Fluvoxamine exerts its effects by inhibiting the reuptake of serotonin (5-HT) in the brain, leading to increased levels of serotonin in the synaptic cleft. This enhances serotonergic neurotransmission, which is associated with improved mood and reduced anxiety. The molecular targets include the serotonin transporter (SERT), which is responsible for the reuptake of serotonin.
Comparison with Similar Compounds
Similar Compounds
Paroxetine: Another SSRI used to treat depression and anxiety disorders.
Sertraline: An SSRI with similar therapeutic effects but different chemical structure.
Citalopram: An SSRI used for treating depression with a different side effect profile.
Uniqueness
Fluvoxamine is unique due to its specific chemical structure, which allows it to selectively inhibit serotonin reuptake with high affinity. This results in its distinct pharmacological profile and therapeutic effects compared to other SSRIs.
Properties
IUPAC Name |
2-[1-(trifluoromethyl)cyclobutyl]acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N/c8-7(9,10)6(4-5-11)2-1-3-6/h1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIJSVBXYXXOLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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